Einecs 286-154-1 Einecs 286-154-1
Brand Name: Vulcanchem
CAS No.: 85187-66-2
VCID: VC17063668
InChI: InChI=1S/C30H38N10O12S2.C4H11NO2/c1-51-29-35-25(33-27(37-29)39(9-13-41)10-14-42)31-21-7-5-19(23(17-21)53(45,46)47)3-4-20-6-8-22(18-24(20)54(48,49)50)32-26-34-28(38-30(36-26)52-2)40(11-15-43)12-16-44;6-3-1-5-2-4-7/h3-8,17-18,41-44H,9-16H2,1-2H3,(H,45,46,47)(H,48,49,50)(H,31,33,35,37)(H,32,34,36,38);5-7H,1-4H2/b4-3+;
SMILES:
Molecular Formula: C34H49N11O14S2
Molecular Weight: 900.0 g/mol

Einecs 286-154-1

CAS No.: 85187-66-2

Cat. No.: VC17063668

Molecular Formula: C34H49N11O14S2

Molecular Weight: 900.0 g/mol

* For research use only. Not for human or veterinary use.

Einecs 286-154-1 - 85187-66-2

Specification

CAS No. 85187-66-2
Molecular Formula C34H49N11O14S2
Molecular Weight 900.0 g/mol
IUPAC Name 5-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol
Standard InChI InChI=1S/C30H38N10O12S2.C4H11NO2/c1-51-29-35-25(33-27(37-29)39(9-13-41)10-14-42)31-21-7-5-19(23(17-21)53(45,46)47)3-4-20-6-8-22(18-24(20)54(48,49)50)32-26-34-28(38-30(36-26)52-2)40(11-15-43)12-16-44;6-3-1-5-2-4-7/h3-8,17-18,41-44H,9-16H2,1-2H3,(H,45,46,47)(H,48,49,50)(H,31,33,35,37)(H,32,34,36,38);5-7H,1-4H2/b4-3+;
Standard InChI Key AAFLUHZHEJSXJJ-BJILWQEISA-N
Isomeric SMILES COC1=NC(=NC(=N1)N(CCO)CCO)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(CCO)CCO)S(=O)(=O)O)S(=O)(=O)O.C(CO)NCCO
Canonical SMILES COC1=NC(=NC(=N1)N(CCO)CCO)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(CCO)CCO)S(=O)(=O)O)S(=O)(=O)O.C(CO)NCCO

Introduction

Chemical Identification and Structural Analysis

Molecular Composition and IUPAC Nomenclature

The IUPAC name of Einecs 286-154-1 is 5-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol. This name reflects a symmetrical triazine-based core functionalized with sulfonic acid groups, hydroxyethylamino substituents, and methoxy groups. The presence of sulfonic acid groups enhances hydrophilicity, while the triazine rings contribute to thermal stability.

Structural Characteristics

The compound’s structure includes two benzene rings connected via an ethenyl (CH=CH-\text{CH}=\text{CH}-) bridge, each substituted with sulfonate groups (SO3H-\text{SO}_3\text{H}) and triazine moieties. The triazine rings are further modified with methoxy (OCH3-\text{OCH}_3) and bis(2-hydroxyethyl)amino groups (N(CH2CH2OH)2-\text{N}(\text{CH}_2\text{CH}_2\text{OH})_2), which impart solubility in polar solvents. The Standard InChI key provided (InChI=1S/C30H38N10O12S2) confirms the presence of 30 carbon atoms, 38 hydrogen atoms, and multiple heteroatoms, aligning with its role as a polyfunctionalized aromatic compound.

Table 1: Key Physicochemical Properties of Einecs 286-154-1

PropertyValue
CAS Number85187-66-2
Molecular FormulaC34H49N11O14S2\text{C}_{34}\text{H}_{49}\text{N}_{11}\text{O}_{14}\text{S}_{2}
Molecular Weight900.0 g/mol
IUPAC NameSee Section 2.1
SolubilityPolar solvents (estimated)
StabilityThermal decomposition >200°C (estimated)

Synthesis and Manufacturing Considerations

Synthetic Pathways

While explicit details of the synthesis are proprietary, the structure suggests a multi-step process involving:

  • Triazine Ring Formation: Condensation of cyanuric chloride with amines to introduce methoxy and hydroxyethylamino groups.

  • Sulfonation: Treatment with sulfonating agents like oleum to attach sulfonic acid groups.

  • Ethenyl Bridge Coupling: A Heck or Suzuki coupling reaction to link the benzene rings.

Purification and Quality Control

Chromatographic techniques (e.g., HPLC) and spectroscopic methods (NMR, FT-IR) are critical for verifying purity and structural integrity. The compound’s high molecular weight necessitates size-exclusion chromatography for separation.

Applications and Industrial Relevance

Research Use

Einecs 286-154-1 is labeled “For research use only”, indicating roles in:

  • Dye-Sensitized Solar Cells (DSSCs): Sulfonic acid groups may facilitate electron transport in photovoltaic layers.

  • Ion-Exchange Resins: Sulfonate functionalities enable use in water treatment or catalysis.

Environmental and Toxicological Considerations

Biodegradation and Persistence

The compound’s aromatic and sulfonated structure suggests resistance to microbial degradation, posing risks of bioaccumulation. Hydrolysis under alkaline conditions may break sulfonate linkages, reducing persistence.

Ecotoxicology

Future Research Directions

Mechanistic Studies

  • Electrochemical Behavior: Cyclic voltammetry to assess redox activity for energy storage applications.

  • Thermal Stability Analysis: TGA/DSC studies to determine decomposition pathways.

Regulatory Advocacy

Advocating for greater transparency in ECHA dossiers would enhance safety assessments and foster industrial adoption .

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